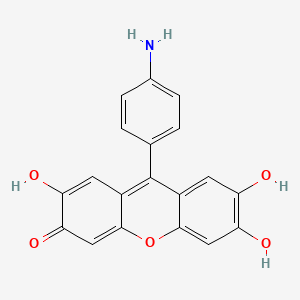
9-(4-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a complex organic compound that belongs to the xanthene family This compound is characterized by its unique structure, which includes an aminophenyl group and multiple hydroxyl groups attached to a xanthene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-aminophenol with phthalic anhydride under acidic conditions to form the xanthene core. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aminophenyl group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
9-(4-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 9-(4-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the aminophenyl group can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Bis(4-aminophenyl)xanthene: Similar structure but lacks hydroxyl groups.
10,10-Bis(4-aminophenoxy)phenyl-9(10H)-anthrone: Contains additional ether linkages.
4-Aminobiphenyl: Lacks the xanthene core and hydroxyl groups.
Uniqueness
9-(4-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is unique due to the presence of both aminophenyl and multiple hydroxyl groups attached to a xanthene core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
58093-33-7 |
|---|---|
Molekularformel |
C19H13NO5 |
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
9-(4-aminophenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H13NO5/c20-10-3-1-9(2-4-10)19-11-5-13(21)15(23)7-17(11)25-18-8-16(24)14(22)6-12(18)19/h1-8,21-23H,20H2 |
InChI-Schlüssel |
NELADWDXNXYQKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


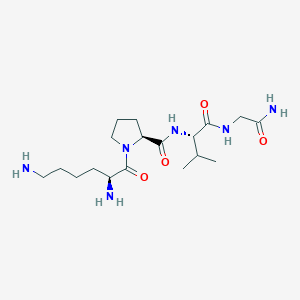

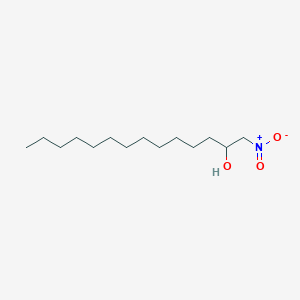


![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)


![3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal](/img/structure/B14603990.png)
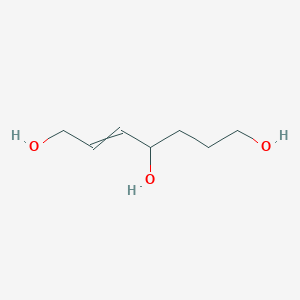
![1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid](/img/structure/B14603995.png)
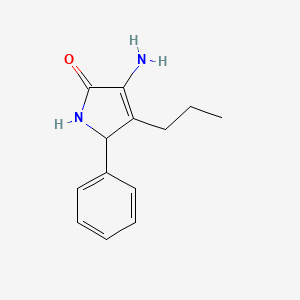
![Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate](/img/structure/B14604014.png)
![2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14604019.png)
